molecular formula C9H15NO2 B15314385 (3AS,7aS)-octahydro-3aH-isoindole-3a-carboxylic acid

(3AS,7aS)-octahydro-3aH-isoindole-3a-carboxylic acid

Cat. No.: B15314385
M. Wt: 169.22 g/mol
InChI Key: OYGHXKZRQIOTKL-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique octahydro-1H-isoindole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol, followed by a series of steps to achieve the desired product . The reaction conditions often include the use of solvents like ethyl acetate and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12)/t7-,9-/m1/s1

InChI Key

OYGHXKZRQIOTKL-VXNVDRBHSA-N

Isomeric SMILES

C1CC[C@]2(CNC[C@H]2C1)C(=O)O

Canonical SMILES

C1CCC2(CNCC2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.